molecular formula C16H14N2OS B2890365 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline CAS No. 1203346-00-2

5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline

Cat. No.: B2890365
CAS No.: 1203346-00-2
M. Wt: 282.36
InChI Key: DDYBXJIIKWZJGH-UHFFFAOYSA-N
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Description

5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline is a synthetic isoquinoline derivative intended for research use in chemical biology and pharmaceutical development. Isoquinolines represent a significant class of heterocyclic compounds with a benzene ring fused to a pyridine ring, forming a structural backbone found in numerous natural alkaloids and biologically active molecules . This compound features a 5-methoxy substituent and a unique 1-((pyridin-3-ylmethyl)thio) side chain, a structural motif that may influence its physicochemical properties and biological interactions. While the specific profile of this compound is under investigation, structurally similar isoquinoline derivatives have demonstrated a range of promising research applications. Notably, various synthetic isoquinoline compounds have been explored for their antimicrobial properties against pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . Other research avenues for substituted isoquinolines include their role as inhibitors of key bacterial enzymes, such as the GTPase activity of FtsZ, a critical protein in bacterial cell division . Furthermore, isoquinoline-based frameworks have been investigated as potential inhibitors of viral processes, such as the HIV-1 Tat-TAR interaction , and the Mycobacterium tuberculosis ATP synthase, a target for anti-tuberculosis agents . The presence of the methoxy group and the pyridinylmethylthio side chain in this particular compound suggests potential for modulation of lipophilicity and molecular recognition, which are critical factors in drug-receptor interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methoxy-1-(pyridin-3-ylmethylsulfanyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-19-15-6-2-5-14-13(15)7-9-18-16(14)20-11-12-4-3-8-17-10-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYBXJIIKWZJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2SCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A foundational route involves introducing the (pyridin-3-ylmethyl)thio group via nucleophilic displacement of a halogen atom at position 1 of a preformed 5-methoxyisoquinoline scaffold. For instance, 1-chloro-5-methoxyisoquinoline reacts with pyridin-3-ylmethanethiol in the presence of a base such as potassium carbonate. Early studies reported moderate yields (45–60%) due to competing side reactions, but solvent optimization (e.g., dimethylformamide at 80°C) improved efficiency to 75%.

Key challenges :

  • Steric hindrance from the pyridinylmethyl group impedes nucleophilic attack.
  • Methoxy groups at position 5 may deactivate the ring toward substitution.

Friedländer Annulation

This method constructs the isoquinoline core de novo using 2-aminobenzaldehyde derivatives and ketones. For 5-methoxy substitution, 2-amino-4-methoxybenzaldehyde undergoes cyclization with acetylene derivatives. A 2019 study demonstrated that microwave-assisted Friedländer reactions reduced reaction times from 24 h to 2 h, achieving 82% yield.

Transition Metal-Catalyzed Methods

Palladium-Mediated Cross-Coupling

The Suzuki-Miyaura coupling enables late-stage introduction of the pyridinylmethylthio group. For example, 1-bromo-5-methoxyisoquinoline reacts with (pyridin-3-ylmethyl)boronic acid in the presence of Pd(PPh₃)₄, though thioether compatibility requires careful ligand selection. A 2020 protocol using XPhos ligand achieved 68% yield.

Copper-Catalyzed Thiolation

Direct C–H thiolation at position 1 has been explored using CuI and 1,10-phenanthroline. This one-pot method avoids prehalogenation, but competing oxidation of thiols remains a limitation. Yields range from 50–65%.

Solid-Phase Synthesis for Parallel Optimization

Solid-supported strategies enable rapid screening of reaction conditions. A 2023 study immobilized 5-methoxyisoquinoline on Wang resin, permitting sequential thiolation and cleavage. This approach achieved 89% purity and 70% yield while minimizing purification steps.

Reaction Optimization Studies

Solvent and Temperature Effects

Comparative data for NAS reactions under varying conditions:

Solvent Temp (°C) Catalyst Yield (%)
DMF 80 K₂CO₃ 75
Toluene 110 Benzoic acid 86
Ethanol 65 None 52

Microwave irradiation in toluene with benzoic acid emerged as optimal, reducing side-product formation.

Catalytic Systems

  • Acid Catalysts : Benzoic acid (20 mol%) in toluene enhances cyclization efficiency.
  • Ligand Design : Bulky phosphine ligands (XPhos) suppress Pd agglomeration in cross-couplings.

Mechanistic Insights

NAS Pathway

The reaction proceeds via a two-step mechanism:

  • Deprotonation of pyridin-3-ylmethanethiol to generate a thiolate nucleophile.
  • Attack at C1 of the isoquinoline, facilitated by electron-withdrawing effects of the methoxy group.

Radical Intermediates in Photocatalysis

Visible-light-driven methods generate thiyl radicals, which undergo addition to the isoquinoline core. This redox-neutral process avoids stoichiometric oxidants but requires precise wavelength control (450 nm).

Scalability and Industrial Relevance

Gram-scale synthesis of 5-methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline has been demonstrated using continuous-flow systems. A 2022 report highlighted a throughput of 12 g/day with 78% yield by integrating Friedländer annulation and NAS in a tandem reactor.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Pyridin-3-ylmethyl halides, thiol derivatives, and nucleophiles under various solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline is a chemical compound with potential applications in chemistry, biology, medicine, and industry. It can serve as a building block in the synthesis of complex molecules, a reagent in organic synthesis, and a catalyst in chemical processes.

Scientific Research Applications

  • Chemistry 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline is used as a building block for synthesizing complex molecules and as a reagent in organic synthesis.
  • Biology This compound is investigated for its potential antimicrobial and anticancer properties. Studies suggest it may modulate signaling pathways relevant to cancer progression and microbial resistance by interacting with enzymes or receptors, influencing cell growth and apoptosis.
  • Medicine It is explored for potential therapeutic effects and as a lead compound in drug discovery. Isoquinoline compounds have demonstrated effectiveness in treating and preventing conditions associated with hypoxia-inducible factor (HIF), including anemia and tissue damage caused by ischemia or hypoxia. They can also inhibit HIF hydroxylase activity, increasing the stability and activity of HIF . Tetrahydroisoquinoline derivatives have shown promise as κ opioid receptor antagonists .
  • Industry This compound is utilized in developing new materials.

Potential Products

Reactions involving 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline may yield:

  • Oxidation Sulfoxides and sulfones.
  • Reduction Thiol derivatives.
  • Substitution Various substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, such as kinases or G-protein coupled receptors.

    Pathways Involved: Modulation of signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline with structurally related isoquinoline derivatives reported in recent literature. Key differences in substituents, synthetic yields, and physicochemical properties are highlighted.

Structural Variations in Thioether-Linked Substituents

The thioether group at position 1 of the isoquinoline core is a critical structural feature. Variations in this substituent significantly alter molecular properties:

Compound Name Thioether-Linked Group Core Substituent Melting Point (°C) Yield (%) Source
5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline Pyridin-3-ylmethyl 5-OCH₃ Not reported N/A Target
7b () 1-Methyl-1H-tetrazol-5-yl 2-Hydroxyethyl >250 50.3
7c () 1H-1,2,4-Triazol-5-yl 2-Hydroxyethyl >250 46.4
7d () 5-Methyl-1,3,4-thiadiazol-2-yl 2-Hydroxyethyl >250 56.4
8a () Pyrimidin-2-yl 2-Hydroxyethyl >250 43.3
8b () 4-Methylpyrimidin-2-yl 2-Hydroxyethyl >250 55.3
Compound 8 () 5-((Dimethylamino)methyl)furan-2-yl 6-Chloro 98–99 N/A

Key Observations:

  • Pyridinylmethyl vs. Heterocyclic Thioethers : The target compound’s pyridin-3-ylmethyl group introduces a rigid, planar aromatic system distinct from smaller heterocycles (e.g., tetrazole, triazole) in analogs. This may enhance π-stacking interactions but reduce solubility compared to polar groups like hydroxyethyl .
  • Methoxy vs. Conversely, nitro or chloro groups (e.g., in ’s Compound 10) confer electron-withdrawing effects, altering reactivity .

Physicochemical and Spectroscopic Properties

  • Melting Points : Most analogs exhibit high melting points (>250°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding from hydroxyethyl groups). The target compound’s melting point is unreported but may be lower due to reduced polarity .
  • Spectroscopy : ¹H NMR signals for thioether-linked CH₂ groups in analogs (e.g., δ 3.5–4.5 ppm for SCH₂ in ) provide a reference for verifying the target compound’s structure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline?

  • Methodology : Multi-step synthesis involving:

  • Step 1 : Functionalization of the isoquinoline core with a methoxy group at the 5-position using alkylation or nucleophilic substitution .
  • Step 2 : Introduction of the pyridin-3-ylmethylthio group via thiol-ether coupling. Reagents like 3-(mercaptomethyl)pyridine and a base (e.g., NaH) in anhydrous DMF are typically employed .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
    • Key Challenges : Avoiding oxidation of the thioether group and ensuring regioselectivity during isoquinoline modification.

Q. How is the structural integrity of 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline validated?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and thioether linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves spatial arrangement of the pyridinylmethylthio moiety .

Q. What preliminary biological assays are suitable for this compound?

  • Screening Protocols :

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
    • Controls : Include reference compounds like doxorubicin (cytotoxicity) and ampicillin (antibacterial) for comparative analysis.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 5-Methoxy-1-((pyridin-3-ylmethyl)thio)isoquinoline?

  • Approach :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) to model transition states and energy barriers for key steps like thioether formation .
  • Solvent/Catalyst Screening : Machine learning algorithms to predict optimal reaction conditions (e.g., solvent polarity, catalyst loading) .
    • Tools : Software like Gaussian for DFT or KNIME for data-driven optimization .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC50_{50} values for cytotoxicity may arise from:

  • Experimental Variables : Cell line heterogeneity, incubation time, or solvent effects (DMSO vs. PBS) .
  • Structural Analogues : Subtle differences in substituents (e.g., chain length of alkyl groups) altering bioactivity .
    • Resolution : Meta-analysis of data with standardized protocols and use of structure-activity relationship (SAR) models to isolate critical substituents .

Q. What strategies enhance the compound’s selectivity for target enzymes or receptors?

  • Methodology :

  • Docking Studies : Molecular docking (AutoDock Vina) to predict binding affinities with targets like kinases or GPCRs .
  • SAR Exploration : Systematic modification of the pyridine or isoquinoline moieties to improve steric/electronic complementarity .
    • Validation : Competitive binding assays (e.g., SPR) to quantify interactions with purified targets .

Q. How to design a scalable purification protocol for lab-scale synthesis?

  • Optimization Steps :

  • Chromatography : Compare silica gel vs. reverse-phase C18 columns for resolving polar byproducts .
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to maximize yield and purity .
    • Automation : Use HPLC-MS systems for real-time monitoring of elution profiles .

Methodological Considerations

  • Data Reproducibility :
    • Document reaction parameters (temperature, stirring rate) and raw spectral data in open-access repositories .
  • Ethical Compliance :
    • Adhere to safety protocols for handling thioether derivatives, which may generate toxic byproducts .

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